molecular formula C7H2Cl2F2O B3095006 5-Chloro-2,4-difluorobenzoyl chloride CAS No. 1261734-09-1

5-Chloro-2,4-difluorobenzoyl chloride

Cat. No.: B3095006
CAS No.: 1261734-09-1
M. Wt: 210.99 g/mol
InChI Key: UYAIAVLGUQQECX-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method is the reaction of 5-chloro-2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Chloro-2,4-difluorobenzoic acid+SOCl25-Chloro-2,4-difluorobenzoyl chloride+SO2+HCl\text{5-Chloro-2,4-difluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Chloro-2,4-difluorobenzoic acid+SOCl2​→5-Chloro-2,4-difluorobenzoyl chloride+SO2​+HCl

This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2,4-difluorobenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    5-Chloro-2,4-difluorobenzoic acid: Formed by hydrolysis.

Scientific Research Applications

5-Chloro-2,4-difluorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For instance, in pharmaceutical synthesis, it may form amides or esters that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chloro-2,4-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAIAVLGUQQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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